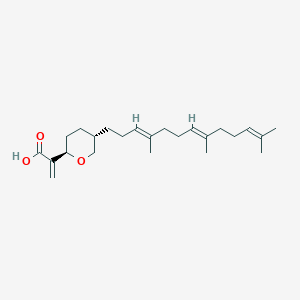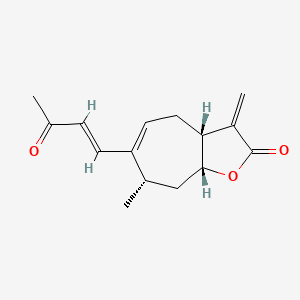
Dihydromonacolin L
Vue d'ensemble
Description
Dihydromonacolin L is a pyranone compound obtained by selective hydrogenation of the 4a,5-double bond in monacolin L . It is a structural analog of monacolins, which are known for their cholesterol-lowering properties. This compound is a key intermediate in the biosynthesis of lovastatin, a widely used statin for reducing serum cholesterol levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydromonacolin L is synthesized through the highly reducing iterative polyketide synthase (HR-iPKS) pathway. The enzyme lovastatin nonaketide synthase (LovB) partners with an enoyl reductase (LovC) to construct this compound . The process involves multiple polyketide synthetic cycles with about 35 steps .
Industrial Production Methods
Industrial production of this compound typically involves fermentation using the filamentous fungus Aspergillus terreus . The fermentation process is optimized by adjusting culture media and environmental conditions to enhance the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydromonacolin L undergoes various chemical reactions, including:
Oxidation: Conversion to monacolin J by cytochrome P450 monooxygenase (LovA).
Hydrolysis: Formation of this compound acid by hydrolysis of the pyranone ring.
Common Reagents and Conditions
Oxidation: Typically involves cytochrome P450 enzymes under aerobic conditions.
Hydrolysis: Requires acidic or basic conditions to cleave the pyranone ring.
Major Products
Monacolin J: Formed through oxidation.
This compound acid: Formed through hydrolysis.
Applications De Recherche Scientifique
Dihydromonacolin L has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of lovastatin and other statins.
Biology: Studied for its role in the biosynthesis of cholesterol-lowering compounds.
Medicine: Investigated for its potential cholesterol-lowering effects and antioxidant properties.
Industry: Utilized in the production of statins through fermentation processes.
Mécanisme D'action
Dihydromonacolin L exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMG-CoA reductase), which is the rate-limiting enzyme in cholesterol biosynthesis . This inhibition reduces the production of cholesterol in the liver, leading to lower serum cholesterol levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monacolin L: The precursor to dihydromonacolin L.
Monacolin J: An oxidation product of this compound.
Compactin: Another statin with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of lovastatin. Its selective hydrogenation of the 4a,5-double bond in monacolin L distinguishes it from other monacolins .
Propriétés
IUPAC Name |
(4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-16-10-15(20)11-19(21)22-16/h4-5,12-18,20H,3,6-11H2,1-2H3/t12-,13+,14+,15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNDLYBQPUJADV-VCWNUMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C=CC(C2CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C1)C=C[C@@H]([C@@H]2CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86827-77-2 | |
| Record name | (4R,6R)-Tetrahydro-4-hydroxy-6-[2-[(1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl]ethyl]-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86827-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B1248844.png)


